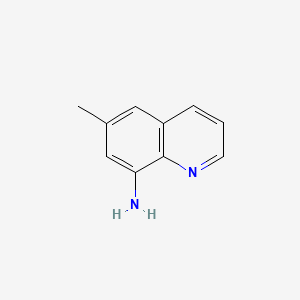

6-Methylquinolin-8-amine

描述

Structure

3D Structure

属性

IUPAC Name |

6-methylquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-5-8-3-2-4-12-10(8)9(11)6-7/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKYERLVLCYWJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)N)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6071532 | |

| Record name | 8-Quinolinamine, 6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6071532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68420-93-9 | |

| Record name | 6-Methyl-8-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68420-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Quinolinamine, 6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068420939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Quinolinamine, 6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Quinolinamine, 6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6071532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylquinolin-8-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Methylquinolin 8 Amine and Analogues

Strategic Approaches to Quinoline (B57606) Core Construction

The formation of the fundamental quinoline ring system can be achieved through several classic cyclization reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Skraup Reaction-Based Syntheses for Quinoline Derivatives

The Skraup reaction, first reported in 1880, is a traditional and effective method for synthesizing quinolines. nih.goviipseries.org The reaction typically involves the condensation of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene. iipseries.orgscribd.com The dehydration of glycerol by sulfuric acid in situ generates acrolein, which then undergoes a Michael addition with the aniline. iipseries.orgscribd.com Subsequent cyclization and oxidation yield the quinoline ring.

For the synthesis of a 6-methylquinoline (B44275) derivative, the logical starting material would be p-toluidine. To arrive at the 8-amino functionality, a common strategy involves using a protected or precursor form, such as a nitro group. For instance, the Skraup reaction of 4-methoxy-2-nitroaniline (B140478) with glycerol can produce 6-methoxy-8-nitroquinoline, which is a direct precursor to 6-methoxyquinolin-8-amine. mdpi.com A similar approach using 4-methyl-2-nitroaniline (B134579) would be expected to yield 6-methyl-8-nitroquinoline. The reaction conditions are often harsh, requiring high temperatures (e.g., 130 °C). mdpi.com

Doebner-Miller Reaction Variants and Regioselective Considerations

The Doebner-Miller reaction is a versatile modification of the Skraup synthesis that allows for greater diversity in the final product. nih.govwikipedia.org Instead of glycerol, this method utilizes α,β-unsaturated aldehydes or ketones, leading to the formation of substituted quinolines. nih.govwikipedia.orgsynarchive.com For example, reacting an aniline with an α,β-unsaturated carbonyl compound in the presence of a Brønsted or Lewis acid catalyst can yield various quinoline derivatives. wikipedia.org

The reaction of an aniline with crotonaldehyde, for instance, typically yields a 2-methylquinoline (B7769805). researchgate.net However, a significant challenge with the Doebner-Miller reaction is controlling the regioselectivity, especially when using unsymmetrically substituted anilines or carbonyl compounds. nih.govresearchgate.net The reaction can produce mixtures of isomers. For example, using an unsymmetrical ketone can lead to both 2-substituted and 2,3-disubstituted products. nih.gov Furthermore, the strongly acidic conditions can promote the polymerization of the α,β-unsaturated carbonyl substrate, leading to lower yields. nih.gov To mitigate this, biphasic reaction media have been developed to sequester the carbonyl compound and reduce polymerization. nih.gov

Table 1: Comparison of Quinoline Core Synthesis Reactions

| Feature | Skraup Reaction | Doebner-Miller Reaction |

|---|---|---|

| Carbon Source | Glycerol (forms acrolein in situ) | α,β-Unsaturated aldehydes or ketones |

| Typical Product | Unsubstituted or substituted quinolines | Substituted quinolines (e.g., 2-methyl, 4-methyl) |

| Key Reagents | Aniline, Glycerol, H₂SO₄, Oxidizing Agent | Aniline, α,β-Unsaturated Carbonyl, Acid Catalyst |

| Major Challenge | Harsh reaction conditions | Low regioselectivity, potential for polymerization |

Functional Group Interconversions and Amination Strategies

The final step in synthesizing 6-methylquinolin-8-amine typically involves the reduction of a precursor, 6-methyl-8-nitroquinoline. This precursor is generally prepared by the nitration of 6-methylquinoline. The reduction of the nitro group at the C8 position is a critical transformation that can be accomplished through various established methods.

Nitro Group Reduction Techniques for Aminoquinoline Formation

The conversion of the nitro group to a primary amine is a fundamental step in aromatic chemistry. For the synthesis of 8-aminoquinolines, both catalytic hydrogenation and chemical reduction methods are widely employed, each with distinct advantages and protocols.

Catalytic Hydrogenation Protocols

Catalytic hydrogenation is a clean and efficient method for nitro group reduction. This process involves reacting the nitroquinoline substrate with hydrogen gas in the presence of a metal catalyst.

Commonly used catalysts include Raney nickel and palladium on carbon (Pd/C). publish.csiro.auacs.org For example, the reduction of 8-nitroquinoline (B147351) derivatives has been successfully achieved using Raney nickel in ethanol (B145695) under hydrogen pressure (e.g., 45-60 psi). acs.org This method is often high-yielding, with reports of near-quantitative conversion. An advantage of catalytic hydrogenation is that it can often be performed under relatively mild conditions, preserving other functional groups on the quinoline ring.

Chemical Reduction Methods (e.g., Iron Powder in Acidic Media)

Chemical reduction offers a practical alternative to catalytic hydrogenation, particularly in laboratory settings where high-pressure hydrogenation equipment may not be available. A classic and cost-effective method involves the use of iron powder in an acidic medium, such as acetic acid or hydrochloric acid. publish.csiro.auevitachem.com

The reduction of various 8-nitroquinolines using iron powder in 50% acetic acid has been reported to provide good yields, around 75-89%. publish.csiro.au Another common reagent is stannous chloride (SnCl₂) in concentrated hydrochloric acid, which can also give high yields of the corresponding 8-aminoquinoline (B160924). mdpi.compublish.csiro.au While effective, these methods can sometimes be tedious, requiring prolonged stirring and a difficult work-up to remove metal salt byproducts like iron hydroxides or tin oxides. publish.csiro.au More recently, carbonyl iron powder has been demonstrated as an effective reagent for nitro group reductions in water, offering a potentially greener alternative. escholarship.org

Table 2: Summary of Nitro Group Reduction Methods for 8-Nitroquinolines

| Method | Reagents & Conditions | Typical Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Raney Nickel or Pd/C, Ethanol, 45-60 psi acs.org | 69% - 92% publish.csiro.au | High yield, clean reaction, mild conditions | Requires specialized high-pressure equipment |

| Chemical Reduction (Iron) | Iron powder, Acetic Acid or HCl, 60-70°C publish.csiro.au | 75% - 89% publish.csiro.au | Cost-effective, readily available reagents | Tedious work-up to remove metal residues publish.csiro.au |

| Chemical Reduction (Tin) | SnCl₂, conc. HCl, 100°C publish.csiro.au | 68% - 90% mdpi.compublish.csiro.au | High yields | Requires careful temperature control, removal of tin oxides publish.csiro.au |

Derivatization and Scaffold Hybridization Approaches

The modification of the this compound scaffold through derivatization and hybridization with other chemical moieties is a key strategy to modulate its physicochemical and biological properties. These approaches aim to create novel molecular entities with enhanced characteristics.

The conjugation of amino acids to the 8-amino group of quinoline derivatives is a well-established method for creating new analogues. This approach often involves the condensation of the primary amine of the quinoline with the carboxylic acid of an amino acid, typically facilitated by a coupling agent.

In a representative synthesis, 8-quinolinamines can be reacted with N-protected amino acids in the presence of a carbodiimide (B86325) coupling agent like 1,3-dicyclohexylcarbodiimide (DCC) in a solvent such as dichloromethane. nih.gov The protecting groups on the amino acids, such as butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), are crucial to prevent unwanted side reactions and are subsequently removed to yield the final amino acid conjugates. nih.gov For amino acids with reactive side chains, such as lysine, ornithine, arginine, and histidine, additional protection strategies are employed. nih.gov The resulting amino acid-quinoline conjugates often exhibit a broad spectrum of biological activities. nih.gov

A pseudo-five-component reaction provides another pathway to synthesize quinoline derivatives bearing peptide-like structures. This one-pot reaction can involve a 2-chloro-3-formyl quinoline, an isocyanide, an amine, and Meldrum's acid, leading to the formation of tricarboxamides which contain multiple peptide bonds. ijcce.ac.ir

Table 1: Examples of Reagents in Amino Acid Conjugation of Quinolinamines

| Reagent Class | Specific Example | Role in Synthesis |

| Quinoline Precursor | 2-tert-Butyl-5-alkoxy-6-methoxy-8-quinolinamine | Core scaffold |

| Amino Acid | N-α-Boc-protected amino acids | Building block for derivatization |

| Coupling Agent | 1,3-Dicyclohexylcarbodiimide (DCC) | Facilitates amide bond formation |

| Solvent | Dichloromethane (CH2Cl2) | Reaction medium |

| Deprotection Reagent | 10% Palladium on Carbon (Pd/C), Hydrogen (H2) | Removes protecting groups |

This table summarizes common reagents used in the synthesis of amino acid-quinoline conjugates, based on established synthetic protocols. nih.gov

The Ugi-azide reaction is a powerful multicomponent reaction (MCR) that allows for the rapid assembly of complex molecules from simple starting materials. nih.govbeilstein-journals.org This reaction is particularly useful for creating hybrid molecules that incorporate a quinoline scaffold and a tetrazole ring, a common heterocyclic motif in medicinal chemistry. mdpi.comresearchgate.net

In a typical Ugi-azide reaction involving a quinoline derivative, 6-methoxyquinolin-8-amine can be reacted with an isocyanide (e.g., tert-butyl isocyanide), an azide (B81097) source (e.g., trimethylsilyl (B98337) azide or sodium azide), and various aldehydes. mdpi.comresearchgate.netrsc.org This one-pot process leads to the formation of a tetrazole ring linked to the quinoline core, with the side chain adjacent to the tetrazole being determined by the aldehyde used. mdpi.comresearchgate.net The versatility of the Ugi reaction allows for the synthesis of a diverse library of compounds by varying the starting components. nih.govbeilstein-journals.orgorgsyn.org Enantioselective versions of the Ugi-azide reaction have also been developed using chiral catalysts. nih.gov

Nucleophilic substitution reactions are a fundamental tool for elaborating the side chains of this compound and its analogues. These reactions typically involve the displacement of a leaving group on the quinoline ring or a linker attached to it by a nucleophile.

For instance, a chloro group at the 4-position of the quinoline ring is susceptible to nucleophilic attack by various nucleophiles, including amines, thiols, and azide ions. mdpi.com This reactivity allows for the introduction of a wide range of functional groups and side chains. The synthesis of 4-amino-8-methylquinolin-2(1H)-thione has been achieved through the reaction of the corresponding 4-azido derivative with triphenylphosphine, followed by acid hydrolysis. mdpi.com

In another example, the synthesis of quinoline-chalcone derivatives involves the reaction of 2-methylquinoline derivatives with suitable aldehydes to form aldimines via an aldol (B89426) condensation, which can be considered a nucleophilic addition followed by elimination. mdpi.com Furthermore, direct nucleophilic substitution on a 2-chloro-6-methylquinoline (B1583817) precursor with a sulfur nucleophile is a common method to introduce a thioether side chain.

An ethyl linker can be introduced to create a greater distance between the 8-amino group of the quinoline and another functional group, such as a tetrazole ring. mdpi.com The synthesis of such a linker can be a multi-step process. For example, direct nucleophilic substitution of 6-methoxyquinolin-8-amine with 2-chloroethylamine (B1212225) hydrochloride may not be successful, necessitating an alternative route involving the reaction of the amine with chloroacetyl chloride to form an amide, which is then further modified. mdpi.com

Aminophenyl linkers have also been employed to connect the quinoline scaffold to other rings, such as a tetrazole. mdpi.comresearchgate.net The synthesis of pyrimidine-quinolone hybrids has been achieved using aminophenylsulfide linkers through a microwave-assisted aromatic nucleophilic substitution reaction. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of quinoline derivatives, including this compound, is an area of growing importance. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govresearchgate.net

Key green chemistry strategies applicable to quinoline synthesis include:

Use of Greener Solvents or Solvent-Free Conditions : One of the core tenets of green chemistry is to minimize or eliminate the use of volatile organic solvents. nih.gov Microwave-assisted synthesis has been employed to prepare 4-aminoquinoline (B48711) derivatives without the need for a solvent. mdpi.com

Energy Efficiency : Microwave irradiation and mechanochemistry are energy-efficient techniques that can significantly reduce reaction times compared to conventional heating. nih.govmdpi.com

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. researchgate.net Multicomponent reactions, such as the Ugi reaction, are inherently atom-economical. nih.govbeilstein-journals.orgacs.org

Reduction of Derivatives : Minimizing the use of protecting groups and other temporary modifications can reduce the number of synthetic steps and waste generation. nih.gov One-pot syntheses, where multiple reactions are carried out in the same vessel, contribute to this goal. acs.org

Table 2: Application of Green Chemistry Principles in Quinoline Synthesis

| Green Chemistry Principle | Application in Quinoline Synthesis | Reference |

| Prevention of Waste | One-pot synthesis of quinoline derivatives reduces intermediate separation and purification steps. | acs.org |

| Atom Economy | Ugi multicomponent reactions for the synthesis of quinoline-based hybrids. | nih.govbeilstein-journals.orgacs.org |

| Safer Solvents and Auxiliaries | Microwave-assisted, solvent-free synthesis of 4-aminoquinolines. | mdpi.com |

| Design for Energy Efficiency | Use of microwave irradiation to accelerate reactions. | nih.govmdpi.com |

| Reduce Derivatives | One-pot reactions minimize the need for protection and deprotection steps. | nih.govacs.org |

This table illustrates how key green chemistry principles are being applied to the synthesis of quinoline compounds.

Metal-Catalyzed Synthetic Pathways Involving Quinoline Precursors

Metal-catalyzed reactions are indispensable tools for the synthesis and functionalization of the quinoline core. acs.org Various transition metals, including rhodium, ruthenium, palladium, and copper, as well as main group metals like tin and indium, have been utilized to construct and modify quinoline scaffolds. acs.orgrsc.orgmdpi.com

Ruthenium catalysts have been used for the synthesis of substituted quinolines through aza-Michael addition and intramolecular annulation. mdpi.com Iron(II) phthalocyanine (B1677752) has been employed as a catalyst in a solvent-free, photo-thermo-mechanochemical approach to assemble quinolines. mdpi.com

Main group metal Lewis acids, such as stannous chloride and indium(III) chloride, can catalyze the intramolecular hydroarylation of N-propargyl aniline derivatives to afford quinoline-8-amines. rsc.org These reactions represent examples of 6-endo-dig cyclizations. rsc.org

Furthermore, metal-catalyzed cross-coupling reactions are widely used for the C-H functionalization of the quinoline ring, allowing for the introduction of various substituents at specific positions. acs.org For example, palladium and copper catalysts are used in Sonogashira coupling reactions to synthesize complex quinoline derivatives. acs.org

Comprehensive Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environments of hydrogen and carbon atoms within the molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The spectrum for 6-Methylquinolin-8-amine is expected to display distinct signals corresponding to each unique proton environment. Based on the compound's structure, one would anticipate signals in the aromatic, amine, and aliphatic regions.

The aromatic protons on the quinoline (B57606) ring system would typically appear as complex multiplets in the downfield region (approximately 7.0-8.5 ppm) due to spin-spin coupling between adjacent protons. The exact chemical shifts and splitting patterns are influenced by the electronic effects of the methyl and amine substituents. The proton on C2, adjacent to the nitrogen in the heterocyclic ring, is expected to be the most downfield of the ring protons. The protons on C5 and C7 of the carbocyclic ring would show signals characteristic of their positions relative to the electron-donating methyl and amine groups.

The amine (-NH₂) protons would likely produce a broad singlet, the chemical shift of which can be highly variable and is dependent on solvent, concentration, and temperature. The methyl group (-CH₃) protons would yield a sharp singlet in the upfield region of the aromatic spectrum (typically around 2.5 ppm).

Table 1: Predicted ¹H NMR Signals for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H2 | Downfield (e.g., ~8.5) | Doublet of doublets (dd) |

| H3 | Mid-field aromatic (e.g., ~7.2) | Doublet of doublets (dd) |

| H4 | Downfield (e.g., ~8.0) | Doublet of doublets (dd) |

| H5 | Mid-field aromatic (e.g., ~7.4) | Singlet or narrow doublet |

| H7 | Mid-field aromatic (e.g., ~6.8) | Singlet or narrow doublet |

| -CH₃ | Upfield (e.g., ~2.5) | Singlet (s) |

| -NH₂ | Variable (e.g., ~4.0-5.0) | Broad Singlet (br s) |

Note: Predicted values are illustrative and can vary based on solvent and experimental conditions. Specific experimental data for this compound was not available in the searched literature.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Since the natural abundance of the ¹³C isotope is low (~1.1%), proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

For this compound, a total of 10 distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the nine carbon atoms of the quinoline ring and the one carbon of the methyl group. The carbon atoms of the aromatic quinoline ring are expected to resonate in the downfield region (approximately 110-150 ppm). The specific chemical shifts would be influenced by the nitrogen heteroatom and the substituents. The carbon atom attached to the amine group (C8) and the carbon attached to the methyl group (C6) would have their chemical shifts significantly affected by these functional groups. The methyl carbon itself would appear as a signal in the upfield, aliphatic region of the spectrum (around 20-25 ppm).

Table 2: Predicted ¹³C NMR Signal Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~148 |

| C3 | ~121 |

| C4 | ~135 |

| C4a | ~145 |

| C5 | ~128 |

| C6 | ~136 |

| C7 | ~115 |

| C8 | ~142 |

| C8a | ~138 |

| -CH₃ | ~22 |

Note: Predicted values are illustrative and based on general chemical shift ranges for similar structures. Specific experimental data for this compound was not available in the searched literature.

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra by revealing correlations between nuclei. For this compound, experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable.

A COSY spectrum would show cross-peaks between protons that are coupled to each other, allowing for the mapping of the proton connectivity within the quinoline ring system. For instance, correlations would be expected between H2, H3, and H4, confirming their positions in the pyridine (B92270) ring.

An HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the skeleton, such as linking the methyl proton singlet to the aliphatic methyl carbon signal. These 2D techniques are essential for confirming the precise substitution pattern of the molecule.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound and can also provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula. For this compound (C₁₀H₁₀N₂), the theoretical exact mass can be calculated. When analyzed, the compound would typically be protonated to form the molecular ion [M+H]⁺.

The theoretical monoisotopic mass of C₁₀H₁₀N₂ is 158.0844 Da. The HRMS measurement of the [M+H]⁺ ion would be expected to be very close to 159.0922 Da. A measured mass that matches this theoretical value to within a very small error margin (e.g., < 5 ppm) provides strong evidence for the C₁₀H₁₀N₂ elemental formula, distinguishing it from other formulas with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for assessing the purity of a sample and confirming the identity of its components.

An analysis of this compound by GC-MS would involve injecting the sample into the GC, where it is vaporized and passed through a column that separates it from any impurities. The separated components then enter the mass spectrometer. The resulting chromatogram would ideally show a single major peak, with the retention time being a characteristic property of the compound under the specific GC conditions. The mass spectrum recorded for this peak would show the molecular ion (M⁺˙) at a mass-to-charge ratio (m/z) of 158. This molecular ion peak confirms the molecular weight of the compound. The spectrum would also display a series of fragment ions at lower m/z values, which are formed by the breakdown of the molecular ion. The pattern of these fragments is characteristic of the molecule's structure and can be used as a fingerprint for its identification.

Fragmentation Pattern Analysis

Mass spectrometry provides critical information regarding the structure of this compound by analyzing the fragmentation patterns that occur upon ionization. The structure of this compound, featuring a stable aromatic quinoline core, a primary amine group, and a methyl substituent, dictates its behavior in the mass spectrometer.

The molecular ion peak (M⁺•) for this compound (C₁₀H₁₀N₂) is expected at a mass-to-charge ratio (m/z) of 158. As a compound containing an even number of nitrogen atoms (two), its molecular weight is an even number, consistent with the nitrogen rule. Due to the stability of the aromatic system, this molecular ion peak is expected to be prominent. libretexts.org

Key fragmentation pathways for this compound can be predicted based on the functional groups present:

Loss of a Hydrogen Radical (M-1): Cleavage of a C-H bond can lead to the formation of a stable [M-H]⁺ ion at m/z 157.

Loss of a Methyl Radical (M-15): Alpha-cleavage can result in the loss of the methyl group (•CH₃), a common fragmentation for methylated aromatics, producing a significant peak at m/z 143.

Loss of Hydrogen Cyanide (M-27): A characteristic fragmentation for quinoline and its derivatives involves the expulsion of a neutral hydrogen cyanide (HCN) molecule from the heterocyclic ring. rsc.org This would result in a fragment ion at m/z 131.

Alpha-Cleavage of the Amine Group: In aliphatic amines, α-cleavage adjacent to the nitrogen atom is a dominant fragmentation pathway. libretexts.orglibretexts.org For this compound, this would involve cleavage of the bond between the amine-bearing carbon (C8) and the adjacent carbon in the ring (C7), which is less favorable due to the aromatic ring's stability. However, fragmentation involving the amine group can still occur, potentially through complex rearrangement processes.

The analysis of these characteristic fragments allows for the structural confirmation of the 6-methyl and 8-amino substitution pattern on the quinoline scaffold.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure/Loss | m/z Value |

|---|---|---|

| [C₁₀H₁₀N₂]⁺• | Molecular Ion (M⁺•) | 158 |

| [C₁₀H₉N₂]⁺ | Loss of •H | 157 |

| [C₉H₇N₂]⁺ | Loss of •CH₃ | 143 |

| [C₉H₉N]⁺• | Loss of •NH | 143 |

| [C₉H₈N]⁺ | Loss of •NH₂ | 142 |

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent parts: the primary amine group (-NH₂), the methyl group (-CH₃), and the substituted quinoline ring.

The key vibrational modes and their expected wavenumber regions are:

N-H Stretching: The primary amine group will exhibit two distinct stretching vibration bands in the 3500-3300 cm⁻¹ region. These correspond to the asymmetric and symmetric stretching modes of the N-H bonds.

C-H Stretching: Aromatic C-H stretching vibrations from the quinoline ring are expected to appear at wavenumbers above 3000 cm⁻¹. In contrast, the aliphatic C-H stretching vibrations of the methyl group will produce bands in the 3000-2850 cm⁻¹ range.

N-H Bending: The scissoring vibration of the primary amine group typically results in a characteristic absorption band around 1650-1580 cm⁻¹.

C=C and C=N Ring Stretching: The vibrations of the aromatic quinoline skeleton, involving the stretching of C=C and C=N bonds, will generate a series of sharp absorption bands in the 1620-1400 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen (amine) bond is expected to appear in the 1350-1250 cm⁻¹ region.

C-H Bending: Out-of-plane (o.o.p.) bending vibrations of the aromatic C-H bonds provide information about the substitution pattern on the quinoline ring and are found in the 900-675 cm⁻¹ fingerprint region.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 |

| Primary Amine | N-H Bend (scissoring) | 1650 - 1580 |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Methyl Group | C-H Stretch (asymmetric & symmetric) | 3000 - 2850 |

| Aromatic Ring | C=C and C=N Stretch | 1620 - 1400 |

| Aromatic Amine | C-N Stretch | 1350 - 1250 |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy serves as a complementary technique to FTIR, providing information about molecular vibrations based on the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that induce a change in the polarizability of the molecule.

For this compound, Raman spectroscopy is particularly effective for analyzing the vibrations of the aromatic quinoline backbone. Key features expected in the Raman spectrum include:

Ring Vibrations: The symmetric "breathing" modes of the quinoline ring system are typically strong and sharp in the Raman spectrum, providing a characteristic fingerprint for the heterocyclic core.

C=C Stretching: The C=C bond vibrations within the aromatic rings are highly polarizable and thus give rise to intense Raman scattering signals, generally in the 1600-1400 cm⁻¹ region.

C-CH₃ Stretching: The stretching vibration of the bond between the quinoline ring and the methyl group is also expected to be Raman active.

Symmetry and Polarization: Polarized Raman measurements can help distinguish between symmetric and asymmetric vibrational modes, aiding in the precise assignment of spectral bands and providing deeper insight into the molecular structure.

The combination of FTIR and Raman spectroscopy provides a more complete vibrational analysis of this compound, as some modes that are weak or inactive in one technique may be strong in the other.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The UV-Vis spectrum of this compound is dominated by electronic transitions within the π-system of the quinoline chromophore.

The spectrum is expected to show multiple absorption bands characteristic of the quinoline ring, primarily arising from π→π* transitions. The presence of substituents significantly influences the position and intensity of these bands:

Amino Group (-NH₂): As a powerful electron-donating group (auxochrome), the 8-amino group causes a bathochromic shift (red shift) of the absorption maxima to longer wavelengths compared to unsubstituted quinoline. This is due to the delocalization of the nitrogen lone pair electrons into the aromatic π-system, which reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Methyl Group (-CH₃): The methyl group is a weak electron-donating group and typically induces a small bathochromic shift.

The spectrum will likely exhibit two or three main absorption bands, similar to other aminoquinolines. researchgate.net These transitions correspond to the excitation of π electrons within the aromatic system. Additionally, weaker n→π* transitions, involving the non-bonding electrons on the nitrogen atoms, may be observed, often as a shoulder on the main π→π* absorption bands. The solvent environment can also affect the spectrum, with polar solvents often causing shifts in the absorption maxima.

Table 3: Typical UV-Vis Absorption Maxima for Quinoline Derivatives

| Compound | Solvent | Absorption Maxima (λ_max) | Transition Type |

|---|---|---|---|

| Quinoline | Ethanol (B145695) | ~226 nm, ~275 nm, ~313 nm | π→π* |

| Aminoquinoline (general) | Varies | Shifted to longer wavelengths (>320 nm) | π→π* |

Fluorescence Spectroscopy for Luminescent Properties

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. Many quinoline derivatives are known to be fluorescent, and the 8-aminoquinoline (B160924) scaffold, in particular, is a well-established fluorophore. nih.gov It is therefore highly probable that this compound exhibits luminescent properties.

The fluorescence process involves the absorption of a photon (excitation), causing an electronic transition to an excited singlet state (S₁), followed by the emission of a photon of lower energy (longer wavelength) as the electron returns to the ground state (S₀).

Excitation and Emission: The excitation spectrum of this compound is expected to closely resemble its UV-Vis absorption spectrum. The emission spectrum will be red-shifted relative to the absorption, a phenomenon known as the Stokes shift.

Quantum Yield: The efficiency of the fluorescence process is described by the fluorescence quantum yield. Derivatives of 8-aminoquinoline can exhibit significant fluorescence, which can be sensitive to the molecular environment.

Environmental Sensitivity: The fluorescence of 8-aminoquinoline derivatives is often highly sensitive to factors such as solvent polarity, pH, and the presence of metal ions. For instance, compounds like 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ) are used as fluorescent sensors for zinc ions (Zn²⁺), where coordination to the metal ion leads to a significant enhancement of fluorescence intensity. nih.gov This suggests that this compound could also function as a potential fluorogenic chelator. The luminescent properties are tied to the intramolecular charge transfer (ICT) character of the excited state, which can be modulated by the local environment.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 8-Hydroxyquinoline (B1678124) |

| 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ) |

| Quinoline |

| Nitroquinoline |

| Aminoquinoline |

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction for 3D Molecular Conformation

Detailed information on the crystal system, space group, unit cell dimensions, and atomic coordinates for this compound is not available.

Analysis of Intermolecular Interactions and Crystal Packing

A description of the intermolecular interactions, such as hydrogen bonding, π-stacking, and van der Waals forces, which dictate the crystal packing of this compound, cannot be provided without the prerequisite crystallographic data.

Computational and Theoretical Investigations of 6 Methylquinolin 8 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. For 6-Methylquinolin-8-amine, DFT calculations, particularly using the B3LYP functional with various basis sets, have been instrumental in understanding its fundamental properties. science.govchemrevlett.com

Geometry Optimization and Conformational Analysis

The first step in computational analysis involves determining the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For quinoline (B57606) derivatives, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to find the optimized ground-state geometry. scispace.comrsc.org This process identifies the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule. scispace.comtandfonline.com

Conformational analysis, often performed using Potential Energy Surface (PES) scans, helps in identifying the most stable conformers by analyzing the energy changes associated with the rotation around specific bonds. tandfonline.com For instance, in a related molecule, 6-fluoro-4-hydroxy-2-methylquinoline, PES scans were used to identify stable structures by locating local minima on the energy surface. tandfonline.com This analysis is crucial as the molecular conformation significantly influences its physical and chemical properties.

| Parameter | Bond Length (Å) / Bond Angle (°) / Dihedral Angle (°) | DFT(B3LYP)/6-311++G(d,p) Value |

|---|---|---|

| Bond Length (Å) | C7-C8 | 1.428 |

| C8-C10 | 1.419 | |

| C9-N1 | 1.371 | |

| Bond Angle (°) | C9-N1-C2 | 118.0 |

| C8-C7-C6 | 120.6 | |

| Dihedral Angle (°) | C9-C10-C4-H14 | 179.9 |

| C10-C5-C6-H15 | 180.0 |

Note: The data in this table is for the related compound 6-Methylquinoline and serves as an illustrative example of the types of parameters obtained from DFT calculations. scispace.com The planarity suggested by the dihedral angles is characteristic of the quinoline ring system. scispace.com

Electronic Structure Analysis: HOMO-LUMO Energy Gaps

The electronic properties of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy corresponds to its ability to accept an electron. chemrevlett.comtandfonline.com The difference in energy between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. tandfonline.comresearchgate.net

A smaller HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.net These energies are calculated using DFT methods, often with the B3LYP functional and a suitable basis set. chemrevlett.comscirp.org From the HOMO and LUMO energies, several global reactivity descriptors can be derived, including ionization potential (IP), electron affinity (EA), chemical hardness (η), chemical softness (S), electronegativity (χ), and the electrophilicity index (ω). chemrevlett.comtandfonline.com

| Parameter | Formula | Illustrative Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -6.646 |

| LUMO Energy | ELUMO | -1.816 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.83 |

| Ionization Potential (IP) | -EHOMO | 6.646 |

| Electron Affinity (EA) | -ELUMO | 1.816 |

| Chemical Hardness (η) | (IP - EA) / 2 | 2.415 |

| Chemical Softness (S) | 1 / η | 0.414 |

| Electronegativity (χ) | (IP + EA) / 2 | 4.231 |

| Electrophilicity Index (ω) | χ2 / (2η) | 3.704 |

Note: The values presented are for the parent compound quinoline and are for illustrative purposes. scirp.org These parameters provide a quantitative measure of the molecule's stability and reactivity. chemrevlett.com

Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. tandfonline.comresearchgate.net The MEP surface displays regions of different electrostatic potential, typically color-coded for interpretation. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. uni-muenchen.de This method transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure representation. uni-muenchen.de

NBO analysis is particularly useful for understanding charge transfer, hyperconjugation, and delocalization effects within a molecule. researchgate.net It quantifies the stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and a vacant (acceptor) NBO. wisc.edu A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. wisc.edu For example, in a related quinoline derivative, a significant stabilization energy of 21.46 kJ/mol was identified for the interaction between a lone pair on an oxygen atom and a π* antibonding orbital, highlighting the stability of the molecule. tandfonline.com This analysis helps to explain the delocalization of electron density and the strength of intramolecular interactions. researchgate.net

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(2) O20 | π*(C9-C11) | 5.13 (21.46 kJ/mol) |

Note: This data is for the related compound 6-fluoro-4-hydroxy-2-methylquinoline and illustrates the type of information obtained from NBO analysis. tandfonline.com The stabilization energy quantifies the delocalization of electrons from the donor to the acceptor orbital. wisc.edu

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials have garnered significant interest due to their potential applications in advanced technologies like optical communication and data storage. researchgate.netrsc.org Computational methods, particularly DFT, are employed to predict the NLO properties of molecules. Key parameters include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). rsc.orgtandfonline.com

Molecules with large hyperpolarizability values are considered promising candidates for NLO applications. researchgate.net DFT calculations at levels like B3LYP/6-311++G(d,p) are used to compute these properties. rsc.org For instance, studies on quinoline-carbazole derivatives have shown that these compounds can exhibit significant NLO responses, with large hyperpolarizability values. rsc.org The prediction of these properties is crucial for designing novel organic materials with enhanced NLO activity. nih.gov

| Property | Illustrative Value |

|---|---|

| Dipole Moment (μ) | 4.512 D |

| Polarizability (α) | Value significantly higher than urea |

| First-Order Hyperpolarizability (β) | Value significantly higher than urea |

Note: The illustrative values are from a study on 6-fluoro-4-hydroxy-2-methylquinoline and are compared to urea, a standard reference material for NLO properties. tandfonline.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying the electronic excited states of molecules. researchgate.netbenasque.org TD-DFT calculations allow for the prediction of electronic absorption spectra (UV-Vis spectra) by determining the excitation energies and oscillator strengths of electronic transitions. scirp.orgtandfonline.com

These calculations can identify the nature of the electronic transitions, such as π → π* and n → π* transitions, which are common in aromatic heterocyclic compounds like quinolines. tandfonline.com The choice of functional in TD-DFT is critical, especially for systems with significant charge-transfer character, where long-range corrected functionals like CAM-B3LYP are often recommended. researchgate.netchemrxiv.org By comparing the calculated absorption spectra with experimental data, researchers can validate their theoretical models and gain a deeper understanding of the photophysical processes occurring in the molecule. tandfonline.comtandfonline.com

| Calculated Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Transition |

|---|---|---|---|

| 291 | 4.26 | High | π → π* / n → π |

| 272 | 4.55 | Moderate | π → π / n → π |

| 265 | 4.68 | Low | π → π / n → π* |

Note: The data presented is from a TD-DFT study on 6-fluoro-4-hydroxy-2-methylquinoline in the water phase and illustrates the type of information obtained. tandfonline.comtandfonline.com

Molecular Dynamics Simulations (Implicit Relevance)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of molecular behavior, including conformational changes, interactions with solvent molecules, and binding stability with biological targets. For quinoline derivatives, MD simulations are often employed to understand how the molecule behaves in a biological environment, which is crucial for applications like drug design. arabjchem.orgdoi.org

While specific MD studies on this compound are not readily found, research on similar structures is informative. For instance, MD simulations have been conducted on various quinoline derivatives to assess their stability when interacting with proteins or to understand their structural dynamics in solution. nih.govbohrium.com A study on novel 5,6,7-trimethoxy quinoline derivatives used MD simulations to investigate the stability of a ligand-protein complex. nih.gov The simulations showed that the presence of the quinoline ligand stabilized the protein's structure, as indicated by lower root-mean-square deviation (RMSD) values compared to the unbound protein. nih.gov This stability was attributed to the formation of hydrogen bonds between the ligand and the protein's active site. nih.gov

Similarly, MD simulations of other quinoline derivatives have been used to validate docking poses and assess binding stability under simulated physiological conditions. These studies often analyze parameters like the root-mean-square fluctuation (RMSF) to identify which parts of the molecule are more flexible and the radius of gyration (Rg) to assess the compactness of the complex over time. doi.orgnih.gov In one such study, the stability of complexes between quinoline derivatives and viral proteins was supported by satisfactory RMSD, RMSF, and Rg values from the simulations. doi.org These computational approaches help confirm that the molecule can maintain a stable and favorable conformation when bound to its target. arabjchem.orgnih.gov

Given that this compound possesses both a hydrogen bond donor (the amino group) and a hydrophobic substituent (the methyl group) on its quinoline core, it can be inferred that MD simulations would be valuable for exploring its interactions with biological macromolecules. The amino group could form key hydrogen bonds, while the methyl group could engage in hydrophobic interactions, and MD simulations could elucidate the dynamic stability of these interactions.

Table 1: Findings from Molecular Dynamics (MD) Simulations on Related Quinoline Derivatives

| Compound Class | Key Findings from MD Simulations | Inferred Relevance to this compound |

| 5,6,7-Trimethoxy Quinolines | The ligand-protein complex showed lower RMSD and Rg values than the unbound protein, indicating stabilization. The stability was enhanced by hydrogen bonds between the ligand and the protein. nih.gov | The amino group on this compound could similarly form stable hydrogen bonds, leading to a stable interaction with a target protein. |

| General Quinoline Derivatives | MD simulations are used to validate docking poses and assess the stability of ligand binding under physiological conditions, often for 100 nanoseconds or more. doi.org | This technique would be essential to confirm the binding mode and stability of this compound in a biological target. |

| Antiviral Quinoline Derivatives | Analysis of RMSD, RMSF, and Radius of Gyration supported the stability of the ligand-protein complexes, corroborating molecular docking results. doi.org | MD simulations could predict the dynamic behavior and confirm the stability of this compound when complexed with a target enzyme or receptor. |

| Corrosion-Inhibiting Quinolines | Simulations were used to find the equilibrium configurations of inhibitor molecules on a metal surface, validating their effectiveness. bohrium.com | This demonstrates the utility of MD in modeling interactions not just with biological targets but also with material surfaces. |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Implicit Relevance)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the efficacy of new, unsynthesized compounds and guide the design of more potent molecules. asianpubs.orgresearchgate.net

Direct QSAR studies focused on this compound are not prevalent in the literature. However, numerous QSAR analyses have been performed on various series of aminoquinolines, particularly in the context of antimalarial drug discovery. nih.govasianpubs.orgresearchgate.netugm.ac.idnih.gov These studies provide a clear framework for how a QSAR model for compounds including this compound could be developed.

In a typical QSAR study on aminoquinolines, a set of molecules with known biological activities is selected. nih.gov For each molecule, a range of descriptors is calculated, including:

Electronic Descriptors: Such as dipole moment and charges on specific atoms, often calculated using methods like Density Functional Theory (DFT). asianpubs.orgnih.gov

Steric Descriptors: Like molar refractivity (MR), which relates to the volume of the molecule. asianpubs.org

Hydrophobic Descriptors: Such as the partition coefficient (log P), which measures how the molecule distributes between oil and water. asianpubs.org

Topological Descriptors: Which describe the connectivity and shape of the molecule. nih.gov

Statistical methods, such as Multiple Linear Regression (MLR) or Genetic Function Algorithm (GFA), are then used to build a model that correlates a selection of these descriptors with the observed activity. nih.govresearchgate.net For example, a QSAR study on 7-chloro-4-aminoquinoline derivatives identified steric, hydrophobic, and electronic factors as being influential on their antimalarial activity. asianpubs.org Another study on 1,3-dioxoisoindoline-4-aminoquinolines developed a robust model showing that activity depended on a combination of topological and electronic descriptors. nih.gov

For this compound, a QSAR model would analyze the contribution of the methyl group at position 6 and the amino group at position 8. The methyl group would primarily influence steric and hydrophobic properties, while the amino group would contribute to electronic properties and hydrogen bonding potential. By comparing its descriptor values to those in a model built from a series of related quinolines, one could predict its potential biological activity.

Table 2: Examples of Descriptors and Models in QSAR Studies of Aminoquinolines

| Aminoquinoline Series | Modeling Method | Key Descriptor Types | Application |

| 7-Chloro-4-aminoquinolines | Multiple Linear Regression (MLR) | Steric (Molar Refractivity), Hydrophobic (log P), Electronic (Dipole Moment). asianpubs.org | Antimalarial Activity Prediction. asianpubs.org |

| 1,3-Dioxoisoindoline-4-aminoquinolines | Genetic Function Algorithm (GFA) | Topological (e.g., ATSC5i, GATS8p, topoShape), Electronic (e.g., minHBint3, minHBint5). nih.gov | Design of Antiplasmodium Compounds. nih.gov |

| 4-Aminoquinoline-1,3,5-triazines | 3D-QSAR | Molecular Interaction Fields (MIFs) derived from docking. ugm.ac.id | Inhibitors of Plasmodium falciparum Dihydrofolate Reductase. ugm.ac.id |

| Side Chain Modified 4-amino-7-chloroquinolines | GA-MLR | Various 2D descriptors. researchgate.net | Antimalarial Activity against resistant and sensitive strains. researchgate.net |

Coordination Chemistry of 6 Methylquinolin 8 Amine As a Ligand

Ligand Design Principles for 8-Aminoquinolines

The design of 8-aminoquinoline-based ligands for specific applications in catalysis, materials science, or medicine hinges on fundamental principles of coordination chemistry, primarily the steric and electronic effects exerted by substituents on the quinoline (B57606) core. archive.org 8-Aminoquinoline (B160924) itself provides a robust bidentate N,N-chelation site through the pyridine (B92270) nitrogen (N1) and the amino group nitrogen (N8), forming a stable five-membered ring with a metal ion. The properties of this coordination core can be finely tuned by adding substituents to the aromatic ring system.

Electronic Effects: Substituents can alter the electron density on the donor nitrogen atoms, thereby influencing the stability of the resulting metal complexes. Electron-donating groups (EDGs), such as the methyl group (-CH₃) at the C6 position in 6-Methylquinolin-8-amine, increase the basicity of the nitrogen atoms. This enhanced electron density on the donor atoms generally leads to the formation of more stable metal complexes compared to the unsubstituted 8-aminoquinoline. Conversely, electron-withdrawing groups (EWGs) would decrease the basicity of the nitrogens, typically resulting in less stable complexes.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by various spectroscopic and analytical methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), UV-visible spectroscopy, and elemental analysis to confirm their structure and stoichiometry.

Divalent transition metals readily form complexes with 8-aminoquinoline derivatives.

Copper (II): Research on a closely related pyrazinamide (B1679903) derivative of this compound has demonstrated its ability to form a complex with copper. nih.gov The study noted that the methyl group at the C6 position did not prevent complex formation, unlike a methyl group at the C2 position which was found to disrupt metal complexation due to steric hindrance. nih.gov This highlights the importance of substituent position in facilitating coordination. The formation of copper complexes with 8-aminoquinoline scaffolds is often studied due to their relevance in developing potential therapeutic agents. researchgate.net

Zinc (II): While specific studies on the synthesis of a Zn(II) complex with this compound are not prevalent in the surveyed literature, the coordination chemistry of zinc with the broader 8-aminoquinoline family is well-documented. These complexes are often investigated for their potential as fluorescent sensors. nih.gov Given the structural similarities, this compound is expected to form stable complexes with Zn(II).

Cobalt (II) and Nickel (II): The synthesis of Co(II) and Ni(II) complexes with various quinoline derivatives has been reported, often resulting in complexes with octahedral or tetrahedral geometries. google.com.pgiucr.orguni.lu For example, a dinuclear Co(II) complex featuring a sophisticated N,N-bis[(pyridin-2-yl)methyl]quinolin-8-amine ligand has been structurally characterized, revealing a distorted octahedral geometry around the cobalt centers. iucr.org Based on these precedents, this compound is anticipated to act as a competent ligand for both Co(II) and Ni(II), forming complexes of the type [M(L)₂Cl₂] or similar stoichiometries depending on the reaction conditions.

The interaction of 8-aminoquinolines with trivalent metal ions is also of significant interest.

Iron (III): Iron(III) forms complexes with 8-hydroxyquinoline (B1678124), a related compound, where the resulting complex exhibits biological activity that is absent in the free ligand or the metal ion alone. It is plausible that this compound would also coordinate with Fe(III), likely forming charged complexes such as [Fe(L)₂]³⁺, where the ligand-to-metal ratio can be influenced by the reaction pH and stoichiometry.

Aluminium (III): Fluorescent quinoline complexes containing Al(III) have been synthesized and studied. Although specific data for this compound is scarce, its potential to form stable, and possibly fluorescent, complexes with Al(III) can be inferred from the behavior of its analogs.

The coordination chemistry of quinoline derivatives extends to precious metals like ruthenium.

Ruthenium (II): Ruthenium complexes with quinoline-based ligands are widely explored for their potential applications in catalysis and medicine. For instance, Ru(II) complexes with Schiff bases derived from 8-hydroxyquinoline have been synthesized and characterized. The formation of Ru(II) complexes with this compound is therefore expected, potentially leading to compounds with interesting photophysical or biological properties.

Investigation of Coordination Modes and Geometries

This compound typically acts as a bidentate ligand, coordinating to a metal center through the nitrogen of the quinoline ring and the nitrogen of the C8-amino group. This chelation forms a stable five-membered ring.

The geometry of the resulting metal complex is dictated by the coordination number of the metal ion and the steric profile of the ligand(s).

For a 1:2 metal-to-ligand ratio with a divalent metal ion (e.g., [M(6-Me-8-aq)₂]²⁺), a distorted tetrahedral or a square planar geometry is common.

If other ligands, such as halides or solvent molecules, are also coordinated, an octahedral geometry can be achieved (e.g., [M(6-Me-8-aq)₂Cl₂]). For example, dinuclear Co(II) complexes with a related tetradentate quinoline-containing ligand adopt a distorted octahedral geometry. iucr.org

Crystal structure analyses of related 8-methylquinoline (B175542) derivatives show they can form complexes with various coordination modes and crystal packing arrangements depending on the specific metal and reaction conditions.

The planarity of the quinoline ring system is a key feature, and the orientation of the methyl group can influence intermolecular interactions, such as π-stacking, which helps stabilize the crystal lattice.

Chelation Selectivity and Affinity Studies (e.g., Cu(II) vs. Zn(II))

The selective binding of one metal ion over another is a critical aspect of ligand design, particularly for applications like metal ion sensing or chelation therapy. The Irving-Williams series predicts that for a given ligand, the stability of divalent metal complexes will generally follow the order: Cu(II) > Ni(II) > Co(II) > Fe(II) > Mn(II) > Zn(II). Consequently, 8-aminoquinoline derivatives often show a higher affinity for Cu(II) than for Zn(II).

Studies on specifically designed 8-aminoquinoline derivatives have confirmed this selectivity. For instance, a series of chelators based on an 8-aminoquinoline motif with a side chain at the C2 position were evaluated for their affinity towards Cu(II) and Zn(II). One particular ligand, TDMQ29, demonstrated high specificity for copper, with an apparent stability constant (log K_app) of 15.7 for its Cu(II) complex, compared to only 5.8 for its Zn(II) complex. Another study on 8-aminoquinolines with electron-donating groups also reported high affinity and selectivity for Cu(II) over Zn(II). researchgate.net

Role of Substituent Effects on Coordination Properties

The introduction of a methyl group at the 6-position of the 8-aminoquinoline scaffold gives rise to this compound, a modification that systematically influences its properties as a ligand in coordination chemistry. The effects of this substitution can be categorized into electronic and steric contributions, which collectively alter the stability, structure, and reactivity of the resulting metal complexes compared to the parent 8-aminoquinoline.

Electronic Effects

The methyl group is recognized as an electron-donating group through an inductive effect (+I). Its presence at the 6-position on the quinoline ring increases the electron density of the aromatic system. This electronic enrichment primarily affects the two nitrogen donor atoms: the heterocyclic nitrogen at position 1 (N1) and the amino group nitrogen at position 8 (N8).

The enhanced electron density on the nitrogen atoms increases their basicity and, consequently, their donor strength. rsc.org This generally leads to the formation of more stable metal complexes compared to those formed with the unsubstituted 8-aminoquinoline. The strengthening of the coordinate bond (M-N) can be observed through spectroscopic and electrochemical methods. For instance, in related quinoline systems, the introduction of electron-donating groups has been shown to affect the redox potentials of their metal complexes and shift the absorption bands in their UV-Visible spectra, indicating a change in the electronic environment of the metal center. While direct comparative data for this compound complexes is not extensively documented, the principles of substituent effects suggest that the 6-methyl group enhances the ligand's ability to donate electron density to a coordinated metal ion. chemrxiv.org

Steric Effects

Unlike substituents at positions 2, 7, or adjacent to the coordinating groups, a methyl group at the 6-position exerts a relatively minor steric effect on the coordination sphere. The 6-position is located on the benzene (B151609) ring portion of the quinoline system, distal from the chelating N1 and N8 atoms. Therefore, it does not directly hinder the approach of a metal ion or influence the geometry of the resulting five-membered chelate ring.

Chemical Reactivity and Synthetic Transformations

Oxidation Reactions

The quinoline (B57606) core and its substituents can undergo several types of oxidation reactions. The nitrogen atom in the quinoline ring can be oxidized to form an N-oxide, and the methyl group can be transformed into other functional groups.

Quinoline N-oxide Formation : The lone pair of electrons on the quinoline nitrogen atom makes it susceptible to oxidation. Treatment of substituted quinolines with oxidizing agents like hydrogen peroxide or peroxy acids (e.g., m-CPBA) typically yields the corresponding N-oxide. For instance, 6-methylquinoline (B44275) can be efficiently converted to 6-methylquinoline 1-oxide using hydrogen peroxide in an aqueous solution with a resin catalyst under sonication, achieving high yields. chemicalbook.com This transformation alters the electronic properties of the quinoline ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions. researchgate.net N-oxidation can activate the pyridine (B92270) ring of the quinoline moiety, facilitating reactions at positions C2 and C4. researchgate.netsemanticscholar.org

Methyl Group Oxidation : The methyl group at the C6 position can also be a site for oxidation. Studies on the photo-oxidation of 6-methylquinoline using a TiO2 photocatalyst in oxygenated acetonitrile have shown that the methyl group can be selectively transformed into a formyl group, yielding quinoline-6-carbaldehyde as the primary product under controlled UV illumination. rsc.org

| Starting Material | Reagents/Conditions | Product | Yield |

| 6-Methylquinoline | H₂O₂, Perfluorosulfonic acid resin, H₂O, Sonication | 6-Methylquinoline 1-oxide | 96% |

| 6-Methylquinoline | TiO₂, O₂, UV illumination, CH₃CN | Quinoline-6-carbaldehyde | Not specified |

Reduction Reactions of the Quinoline Core

Reduction of the quinoline ring system, particularly the pyridine ring, leads to the formation of tetrahydroquinoline derivatives, which are important structural motifs in many biologically active compounds.

The hydrogenation of the pyridine portion of the quinoline nucleus in 8-aminoquinoline (B160924) derivatives is a common synthetic strategy. This can be achieved using various catalytic hydrogenation methods. For example, syntheses of 1-alkyl-8-(aminoalkylamino)-6-methyl-1,2,3,4-tetrahydroquinolines have been reported as potential antimalarial agents. nih.gov Similarly, chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives have been synthesized and used as ligands in metal-catalyzed asymmetric transfer hydrogenation reactions. nih.gov A one-pot tandem approach has also been developed for the functionalization of 8-methylquinoline (B175542) derivatives at the C2 position followed by the selective hydrogenation of the pyridine ring to yield 8-methyltetrahydroquinoline derivatives. tandfonline.com

| Starting Compound Class | Reaction Type | Product Class |

| 8-Aminoquinoline derivatives | Catalytic Hydrogenation | 1,2,3,4-Tetrahydroquinoline derivatives |

| 8-Methylquinoline derivatives | One-pot functionalization and hydrogenation | C2-functionalized 8-methyltetrahydroquinolines |

Electrophilic Substitution Reactions on the Quinoline Ring

Electrophilic aromatic substitution on the 6-methylquinolin-8-amine ring is governed by the directing effects of the existing substituents. The amino group at C8 is a powerful activating, ortho-, para-directing group, strongly influencing the position of incoming electrophiles. The methyl group at C6 is a less potent activating group, which also directs ortho and para.

In the quinoline ring system, electrophilic attack typically occurs on the benzene (B151609) ring rather than the pyridine ring, which is deactivated by the electron-withdrawing nitrogen atom (especially under acidic conditions where it becomes protonated). stackexchange.com For 8-substituted quinolines, the amino group activates the C5 and C7 positions (ortho and para positions, respectively). The C6-methyl group further activates the C5 (ortho) and C7 (para, relative to the bond to the other ring) positions. Consequently, electrophilic substitution is strongly favored at the C5 and C7 positions.

Halogenation : An operationally simple, metal-free protocol for the regioselective halogenation of 8-substituted quinolines has been established, yielding exclusively the C5-halogenated product in good to excellent yields. rsc.org This method uses trihaloisocyanuric acid as the halogen source and demonstrates high functional group tolerance. rsc.org For instance, N-(quinolin-8-yl)pivalamide undergoes efficient bromination and chlorination at the C5 position. Nickel-catalyzed methods have also been developed for the C5-iodination of 8-aminoquinoline derivatives using molecular iodine. nih.gov

Nitration : The nitration of quinoline itself with nitric and sulfuric acids yields a mixture of 5-nitroquinoline and 8-nitroquinoline (B147351). stackexchange.com For substituted quinolines, the position of the incoming nitro group is dictated by the existing substituents. For 6-bromoquinoline, nitration occurs primarily at the C5 position. researchgate.netsemanticscholar.org Given the strong activating effect of the 8-amino group and the supporting activation from the 6-methyl group, nitration of this compound is expected to proceed with high regioselectivity at the C5 position.

| Reaction Type | Position of Substitution | Rationale |

| Halogenation | C5 | Strong directing effect of the 8-amino group; confirmed by experimental results on various 8-substituted quinolines. |

| Nitration | C5 (predicted) | Strong activation and directing effect from the 8-amino and 6-methyl groups towards the C5 position. |

Functionalization at Amino Group and Quinoline Ring Positions

The 8-aminoquinoline scaffold is widely utilized as a powerful bidentate directing group in transition metal-catalyzed C-H bond functionalization, allowing for the introduction of various functional groups at specific positions on the quinoline ring. nih.govresearchgate.net

Functionalization at the Amino Group : The primary amino group at the C8 position is readily functionalized. A common transformation is its acylation to form an amide. This not only modifies the properties of the molecule but also converts the amino group into a robust directing group for subsequent C-H activation reactions. wikipedia.orgmdpi.com For example, 6-methoxyquinolin-8-amine can be reacted with chloroacetyl chloride in the presence of a base to form the corresponding N-acylated product. mdpi.com

C-H Functionalization of the Quinoline Ring : Once the 8-amino group is converted into an amide (e.g., pivalamide, benzamide), it directs transition metal catalysts (e.g., palladium, nickel, copper) to selectively activate C-H bonds, most commonly at the C5 position. This strategy enables a wide array of functionalizations:

Arylation : Nickel-catalyzed arylation of the ortho C-H bond (C7) of aromatic amides containing the 8-aminoquinoline directing group has been reported. acs.org

Halogenation : As mentioned previously, C5-halogenation is a common transformation, often achieved after converting the 8-amino group into an amide. researchgate.net

Other Functionalizations : This strategy has been extended to introduce various other groups at the C5 position, including cyanoalkyl, rsc.org sulfenyl, idexlab.com and trifluoromethyl groups. These reactions often proceed via radical pathways or single electron transfer mechanisms. nih.govrsc.org

These C-H functionalization reactions provide a powerful and atom-economical way to synthesize diverse libraries of substituted quinolines for various applications. rsc.org

| Reaction Type | Reagents/Catalyst | Position Functionalized | Functional Group Introduced |

| N-Acylation | Acyl chlorides, Base | Amino Group (N8) | Amide |

| C5-Halogenation | Trihaloisocyanuric acid (metal-free) or Ni(II)/I₂ | C5 | -Cl, -Br, -I |

| C5-Cyanoalkylation | K₂S₂O₈, AIBN (metal-free) | C5 | Cyanoalkyl |

| C-H Arylation | Ni(II) catalyst, Aryl iodides | C7 | Aryl |

Applications in Catalysis and Materials Science Research

6-Methylquinolin-8-amine as a Precursor in Organic Synthesis

This compound serves as a versatile precursor in organic synthesis due to its reactive amino group and the inherent chemical properties of the quinoline (B57606) scaffold. This structure allows for the construction of more complex molecules through various chemical transformations.

The 8-aminoquinoline (B160924) framework, including its 6-methyl derivative, is a valuable starting material for synthesizing complex heterocyclic compounds. These structures are significant in medicinal chemistry and materials science. The primary amino group at the C-8 position provides a reactive site for building larger, multi-ring systems. For instance, derivatives of 8-aminoquinoline are used to create hybrids with other heterocyclic moieties, such as tetrazoles. mdpi.com In a typical synthesis, the 8-aminoquinoline derivative can react with various aldehydes and isocyanides in multi-component reactions, like the Ugi-azide reaction, to yield complex tetrazole-quinoline hybrids. mdpi.com

The quinoline structure itself is a key component in many biologically active natural products, including vitamins and hormones. The synthesis of newer classes of 8-quinolinamines has been identified as a successful approach in developing therapeutic agents. acs.org Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone are employed as ligands in metal complexes to synthesize key intermediates for biologically active alkaloids. mdpi.com

Table 1: Examples of Heterocyclic Synthesis using Quinoline-8-amine Derivatives

| Starting Material | Reagents | Product Type | Application Area |

|---|---|---|---|

| 6-methoxyquinolin-8-amine | Aldehydes, tert-butyl isocyanide, trimethylsilyl (B98337) azide (B81097) | Tetrazole-quinoline hybrids | Antimalarial drug development mdpi.com |

| 8-amino-5,6,7,8-tetrahydroquinoline | Metal complexes (Rh, Ru, Ir) | Chiral diamine ligands | Precursors for alkaloids mdpi.com |

| 2-tert-Butyl-5-alkoxy-6-methoxy-8-quinolinamines | N-α-butoxycarbonyl (Boc)-protected amino acids | Amino acid conjugates | Broad-spectrum anti-infectives acs.org |

The structural motif of chiral amines is present in approximately 40-45% of fine chemicals and agrochemicals, where it is often crucial for their biological activity. mdpi.com Derivatives of this compound fall into this class of compounds, making them valuable intermediates in the agrochemical industry. The synthesis pathways often involve modifying the quinoline core to introduce functionalities that enhance pesticidal or herbicidal properties. The inherent bioactivity of the quinoline ring, used for decades in fungicides, provides a strong foundation for developing new agrochemical products. tandfonline.com

Quinoline derivatives are utilized in the production of certain classes of dyes, particularly methine and polymethine dyes. epa.gov The 8-aminoquinoline structure, including this compound, can serve as a key component in the synthesis of azo dyes. In this process, the amino group is diazotized and then coupled with another aromatic compound, such as a phenol or naphthol derivative, to form a highly conjugated system responsible for the color.

8-hydroxyquinoline (B1678124), a closely related analogue, is known to couple with diazonium salts to create disperse dyes suitable for polyester fabrics. researchgate.netresearchgate.net The amino group of this compound can function similarly to the hydroxyl group in this context, acting as a powerful auxochrome that modulates the color and dyeing properties of the final product. The specific shade and fastness of the dye can be fine-tuned by selecting different coupling partners and by modifying the quinoline ring itself. researchgate.net

Catalytic Roles of this compound and its Metal Complexes